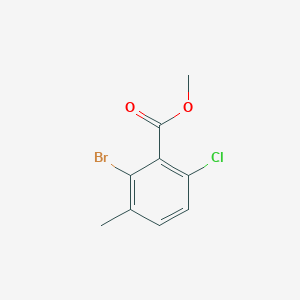

![molecular formula C7H10O3 B6305340 Methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate, 95% CAS No. 2092825-26-6](/img/structure/B6305340.png)

Methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate, 95%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

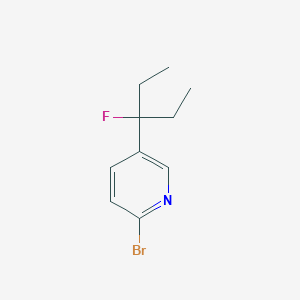

Methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate (MHBC) is a chemical compound commonly used in scientific research. It is a colorless, crystalline solid with a melting point of 122-124 °C and a boiling point of 202-204 °C. MHBC has a molecular weight of 146.17 g/mol and a molecular formula of C7H11O3. It has been used in a variety of scientific research applications, including biochemical and physiological studies, as well as in laboratory experiments. This article will provide an overview of MHBC, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate has been a focus of research for its unique chemical structure and potential applications. In one study, the synthesis and ring-opening reactions of a related compound, methyl 2-silabicyclo[2.1.0]pentane-1-carboxylate, were explored, showing the versatility of bicyclic compounds in chemical synthesis (Maas et al., 2004). This work demonstrates the potential for creating diverse compounds from bicyclic frameworks, which could be relevant for the development of novel pharmaceuticals or materials.

Application in Medicinal Chemistry

Methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate's rigid structure makes it an interesting scaffold for medicinal chemistry. The synthesis of 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid derivatives from [1.1.1]propellane, highlighted in research, shows the incorporation of this bicyclic structure into peptides, potentially offering new avenues for drug development (Pätzel et al., 2004). These findings suggest the compound's utility in creating biologically active molecules with enhanced stability and specificity.

Innovative Strategies in Organic Synthesis

Recent studies have explored the enantioselective C–H functionalization of bicyclo[1.1.1]pentanes (BCPs), including derivatives of methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate. This approach enables the synthesis of chiral substituted BCPs, which are valuable in the development of pharmaceuticals due to their metabolic stability and potential as bioisosteres (Garlets et al., 2020). Such research demonstrates the compound's significance in creating novel, biologically relevant molecules.

Exploration in High Energy Density Materials

The theoretical studies on polynitrobicyclo[1.1.1]pentanes, including derivatives of methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate, aim to identify novel high energy density materials (HEDMs) for defense applications. These studies suggest that compounds with more than two nitro groups, built on a bicyclo[1.1.1]pentane framework, exhibit high heat of formation and density, indicating their potential as HEDMs (Ghule et al., 2011). This research highlights the broader applicability of methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate derivatives beyond pharmaceuticals, extending into materials science.

Eigenschaften

IUPAC Name |

methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-10-5(8)6-2-7(9,3-6)4-6/h9H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAUBVFRZOUPDOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CC(C1)(C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[1.1.1]pentane-1,3-diol](/img/structure/B6305337.png)